molecular formula C10H8O4 B3075641 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid CAS No. 103344-70-3

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid

Cat. No.: B3075641
CAS No.: 103344-70-3
M. Wt: 192.17 g/mol
InChI Key: QXZSEJLYYQDPRN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by a phenyl group attached to a butenoic acid backbone, with hydroxyl and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde with pyruvic acid in the presence of a base, followed by oxidation. The reaction conditions typically include:

    Reagents: Benzaldehyde, pyruvic acid, base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Temperature: Room temperature to moderate heating

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Replacement of hydroxyl or oxo groups with other functional groups

    Condensation: Formation of larger molecules through the combination with other compounds

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts for condensation reactions

    Solvents: Aqueous or organic solvents depending on the reaction

Major Products

The major products formed from these reactions include:

    Oxidation: Benzoylformic acid, benzoic acid

    Reduction: 4-Hydroxy-2-phenylbutanoic acid, 4-Phenylbutanol

    Substitution: Various substituted phenylbutenoic acids

Scientific Research Applications

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activities, including enzyme inhibition

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. The compound’s effects are mediated through its functional groups, which interact with proteins and other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid
  • 4-Oxo-4-phenyl-2-butenoic acid
  • 2-Oxo-4-phenylbut-3-enoic acid

Uniqueness

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-hydroxy-2-oxo-4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSEJLYYQDPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333609
Record name 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103344-70-3
Record name 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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